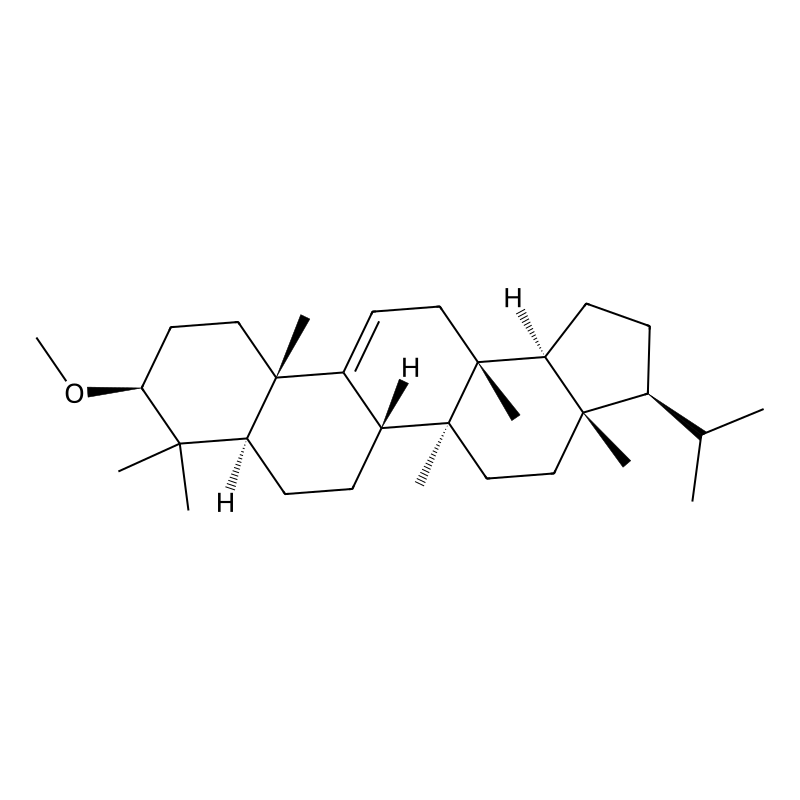Cylindrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Understanding Protein Aggregation in Neurodegenerative Diseases
Neuronal death associated with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is often linked to protein misfolding and aggregation. Cylindrin structures, formed by the aggregation of specific proteins like alpha-synuclein and tau, are a major focus of research in this area. By studying the formation and properties of cylindrins, scientists hope to gain insights into the mechanisms of neurodegeneration ().
Investigating Cylindrin Structure and Function
Researchers use various techniques like X-ray crystallography and electron microscopy to determine the three-dimensional structure of cylindrins. Understanding the precise arrangement of protein subunits within a cylindrin can provide clues about its stability and potential interactions with other molecules (). This information is crucial for developing strategies to disrupt or prevent cylindrin formation, potentially slowing disease progression.
Developing Therapeutic Strategies
The knowledge gained from cylindrin research can be used to develop potential therapeutic approaches for neurodegenerative diseases. Some potential strategies include:
- Inhibiting cylindrin formation: Scientists are exploring molecules that can bind to specific protein targets and prevent them from aggregating into cylindrins.
- Disrupting existing cylindrins: Researchers are investigating methods to break apart already formed cylindrins, potentially promoting their clearance from the nervous system.
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Harris JR, Naeem I. Further studies on the characterization of cylindrin and torin, two extrinsic proteins of the erythrocyte membrane. Biochim Biophys Acta. 1981 Sep 29;670(2):285-90. PubMed PMID: 6895329.
3: Berhanu WM, Hansmann UH. The stability of cylindrin β-barrel amyloid oligomer models-a molecular dynamics study. Proteins. 2013 Sep;81(9):1542-55. doi: 10.1002/prot.24302. Epub 2013 Jun 22. PubMed PMID: 23606599; PubMed Central PMCID: PMC4206217.
4: Harris JR. Torin and cylindrin, two extrinsic proteins of the erythrocyte membrane: a review. Nouv Rev Fr Hematol. 1980;22(4):411-48. PubMed PMID: 6166920.
5: Lande WM, Thiemann PV, Fisher KA, Mentzer WC. Two-dimensional electrophoretic analysis of human erythrocyte cylindrin. Biochim Biophys Acta. 1984 Nov 21;778(1):105-11. PubMed PMID: 6548644.
6: Laganowsky A, Liu C, Sawaya MR, Whitelegge JP, Park J, Zhao M, Pensalfini A, Soriaga AB, Landau M, Teng PK, Cascio D, Glabe C, Eisenberg D. Atomic view of a toxic amyloid small oligomer. Science. 2012 Mar 9;335(6073):1228-31. doi: 10.1126/science.1213151. PubMed PMID: 22403391; PubMed Central PMCID: PMC3959867.
7: Harris JR. Erythrocyte cylindrin: possible identity with the ubiquitous 20S high molecular weight protease complex and the prosome particle. Indian J Biochem Biophys. 1988 Dec;25(6):459-66. Review. PubMed PMID: 3076577.
8: Do TD, LaPointe NE, Nelson R, Krotee P, Hayden EY, Ulrich B, Quan S, Feinstein SC, Teplow DB, Eisenberg D, Shea JE, Bowers MT. Amyloid β-Protein C-Terminal Fragments: Formation of Cylindrins and β-Barrels. J Am Chem Soc. 2016 Jan 20;138(2):549-57. doi: 10.1021/jacs.5b09536. Epub 2016 Jan 6. PubMed PMID: 26700445; PubMed Central PMCID: PMC4741107.
9: Liu X, Zhang B, Chou G, Yang L, Wang Z. [Chemical constituents from Imperata cylindrica]. Zhongguo Zhong Yao Za Zhi. 2012 Aug;37(15):2296-300. Chinese. PubMed PMID: 23189737.
10: Zheng W, Tsai MY, Chen M, Wolynes PG. Exploring the aggregation free energy landscape of the amyloid-β protein (1-40). Proc Natl Acad Sci U S A. 2016 Oct 18;113(42):11835-11840. Epub 2016 Oct 3. PubMed PMID: 27698130; PubMed Central PMCID: PMC5081630.
11: Liu C, Zhao M, Jiang L, Cheng PN, Park J, Sawaya MR, Pensalfini A, Gou D, Berk AJ, Glabe CG, Nowick J, Eisenberg D. Out-of-register β-sheets suggest a pathway to toxic amyloid aggregates. Proc Natl Acad Sci U S A. 2012 Dec 18;109(51):20913-8. doi: 10.1073/pnas.1218792109. Epub 2012 Dec 3. PubMed PMID: 23213214; PubMed Central PMCID: PMC3529048.
12: Ranieri G, Mazzei R, Wu Z, Li K, Giorno L. Use of a Ceramic Membrane to Improve the Performance of Two-Separate-Phase Biocatalytic Membrane Reactor. Molecules. 2016 Mar 14;21(3):345. doi: 10.3390/molecules21030345. PubMed PMID: 26985887.
13: Harris JR. Biochemical and ultrastructural characterization of a high molecular weight soluble Mg2+ -ATPase from human erythrocytes. J Mol Biol. 1984 Apr 25;174(4):705-21. PubMed PMID: 6144798.
14: Moshe A, Landau M, Eisenberg D. Preparation of Crystalline Samples of Amyloid Fibrils and Oligomers. Methods Mol Biol. 2016;1345:201-10. doi: 10.1007/978-1-4939-2978-8_13. PubMed PMID: 26453214.
15: Zhang H, Xi W, Hansmann UHE, Wei Y. Fibril-Barrel Transitions in Cylindrin Amyloids. J Chem Theory Comput. 2017 Aug 8;13(8):3936-3944. doi: 10.1021/acs.jctc.7b00383. Epub 2017 Jul 17. PubMed PMID: 28671829.
16: Wu C, Shea JE. Structural similarities and differences between amyloidogenic and non-amyloidogenic islet amyloid polypeptide (IAPP) sequences and implications for the dual physiological and pathological activities of these peptides. PLoS Comput Biol. 2013;9(8):e1003211. doi: 10.1371/journal.pcbi.1003211. Epub 2013 Aug 29. PubMed PMID: 24009497; PubMed Central PMCID: PMC3757079.
17: Fu LN, Chen LY, Liu RH, Chen DF. [Chemical constituents of rhizoma imperatae and their anti-complementary activity]. Zhong Yao Cai. 2010 Dec;33(12):1871-4. Chinese. PubMed PMID: 21548362.
18: Malech HL, Marchesi VT. Hollow cylinder protein in the cytoplasm of human erythrocytes. Biochim Biophys Acta. 1981 Oct 28;670(3):385-92. PubMed PMID: 6895331.
19: Hayward S, Milner-White EJ. Geometrical principles of homomeric β-barrels and β-helices: Application to modeling amyloid protofilaments. Proteins. 2017 Oct;85(10):1866-1881. doi: 10.1002/prot.25341. Epub 2017 Jul 12. PubMed PMID: 28646497.
20: Xi W, Vanderford EK, Hansmann UHE. Out-of-Register Aβ(42) Assemblies as Models for Neurotoxic Oligomers and Fibrils. J Chem Theory Comput. 2018 Feb 13;14(2):1099-1110. doi: 10.1021/acs.jctc.7b01106. Epub 2018 Jan 31. PubMed PMID: 29357242; PubMed Central PMCID: PMC5821112.








